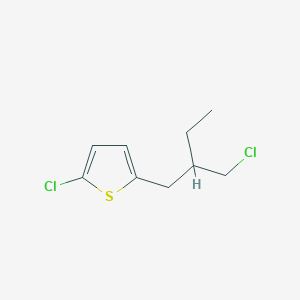
1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a chemical compound with significant potential in various scientific research fields. Its unique structure, which includes a piperidine ring, makes it valuable in drug development, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride typically involves the reaction of 5-methylpiperidine with ethanone under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high purity and yield. Advanced techniques like continuous flow reactors and automated synthesis systems are employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride is extensively used in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a precursor in the development of therapeutic agents.
Industry: In the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. This mechanism is particularly important in drug development, where the compound’s interaction with biological targets can lead to therapeutic effects .
Comparison with Similar Compounds
- 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride
- Piperidine derivatives
Comparison: 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride stands out due to its unique cis-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with molecular targets, making it more effective in certain applications compared to its trans-counterparts .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-[(3R,5S)-5-methylpiperidin-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-3-8(7(2)10)5-9-4-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-,8+;/m0./s1 |
InChI Key |
RBWDABSIZNIXLX-QDOHZIMISA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)C.Cl |
Canonical SMILES |
CC1CC(CNC1)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)







![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)
